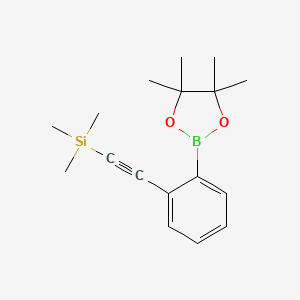

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane

Description

Historical Context and Development

The development of trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane represents a convergence of two major advances in organometallic chemistry: the evolution of organosilicon compounds and the refinement of boronic ester chemistry. The foundation for this compound's existence was established through decades of systematic research in both domains.

Organosilicon chemistry traces its origins to 1863, when French chemists C. Fiedler and J. M. Crafts synthesized tetraethylsilane by reacting ethylene with silicon tetrachloride in a sealed tube, marking the beginning of organosilicon chemistry. From 1904 to 1937, scientists not only synthesized many simple organosilicon compounds but also discovered cyclic and linear polysiloxanes. This period of systematic exploration laid the groundwork for understanding silicon-carbon bond formation and stability, principles that would later prove essential for the development of complex silyl-containing molecules.

The introduction of trimethylsilylacetylene compounds marked a pivotal advancement in the field. Trimethylsilylacetylene was first synthesized in 1959 by Heinz Günter Viehe, who reduced chloro(trimethylsilyl)acetylene by reaction with phenyllithium in diethyl ether and proceeded with subsequent hydrolysis. This breakthrough established the methodology for incorporating trimethylsilyl groups into acetylenic systems, providing a foundation for the later development of more complex derivatives.

Parallel developments in boronic acid chemistry culminated in the discovery and refinement of pinacol boronic esters. The formation of cyclic boronic esters from boronic acids and carbohydrate derivatives was first reported more than 60 years ago. Bis(pinacolato)diboron emerged as a commercially available reagent for making pinacol boronic esters for organic synthesis, with the compound being a colourless solid that is soluble in organic solvents and notably not moisture-sensitive, allowing it to be handled in air. These characteristics made pinacol boronic esters particularly attractive for synthetic applications.

The synthesis of compounds combining both silyl and boronic ester functionalities represents a more recent development, driven by the recognition that such dual-functional molecules could serve as versatile intermediates in complex synthetic sequences. The specific compound this compound emerged from efforts to create reagents capable of participating in multiple types of cross-coupling reactions while maintaining stability under reaction conditions.

Nomenclature and Chemical Identity

This compound presents a complex nomenclature challenge due to its multifunctional structure. The compound is registered under the Chemical Abstracts Service number 1218790-52-3 and possesses the molecular formula C₁₇H₂₅BO₂Si. The systematic name reflects the compound's sophisticated architecture, incorporating multiple functional groups in a precisely defined arrangement.

Alternative nomenclature systems have generated several synonymous designations for this compound. The molecule is also known as 2-[(trimethylsilyl)ethynyl]phenylboronic acid pinacol ester, which emphasizes the boronic acid derivative nature of the structure. Additional systematic names include 4,4,5,5-tetramethyl-2-[2-[(trimethylsilyl)ethynyl]phenyl]-1,3,2-dioxaborolane, which highlights the dioxaborolane ring system. The notation trimethyl(2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane provides another perspective on the molecular architecture.

The molecular weight of the compound is established at 300.28 grams per mole, with precise mass measurements confirming this value. Physical property data indicates a density of 0.959 grams per cubic centimeter at 25 degrees Celsius. The compound's molecular structure can be represented through various chemical notation systems, with the simplified molecular-input line-entry system representation facilitating computational analysis and database searches.

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 1218790-52-3 | |

| Molecular Formula | C₁₇H₂₅BO₂Si | |

| Molecular Weight | 300.28 g/mol | |

| Density | 0.959 g/cm³ at 25°C | |

| MDL Number | MFCD11656083 |

The nomenclature complexity reflects the compound's dual functionality, necessitating naming conventions that capture both the silicon-containing ethynyl group and the boron-containing dioxaborolane moiety. This dual nature has implications for the compound's reactivity profile and synthetic applications.

Significance in Organometallic Chemistry

This compound occupies a distinctive position in organometallic chemistry due to its unique combination of silicon and boron functionalities within a single molecular framework. The compound's significance extends beyond its structural novelty to encompass its practical utility in advanced synthetic transformations.

The molecule's importance in organometallic chemistry stems primarily from its capacity to participate in palladium-catalyzed cross-coupling reactions. The Suzuki reaction, which uses a palladium complex catalyst to cross-couple a boronic acid to an organohalide, was first published in 1979 by Akira Suzuki, who shared the 2010 Nobel Prize in Chemistry for this contribution to the discovery and development of noble metal catalysis in organic synthesis. Compounds like this compound represent evolved versions of the original Suzuki coupling partners, offering enhanced stability and selectivity.

Research has demonstrated that borylated aromatic alkynes, including compounds structurally related to this compound, can be successfully employed in Sonogashira cross-coupling reactions. The preparation of borylated aromatic alkynes usually involves introduction of the boronic ester functionality on an aromatic alkyne by various methodologies. These reactions have shown that both electron-rich and electron-deficient aryl bromides prove to be efficient substrates, and that a hindered carbon-bromine bond in a bromoaryl boronate ester can undergo selective Sonogashira coupling without any deborylation of the more sterically accessible carbon-boron bond.

The compound's significance is further amplified by its role in facilitating the synthesis of complex molecular architectures. A novel Suzuki-Miyaura protocol has been described that enables the exhaustive alkylation of polychlorinated pyridines, demonstrating the potential for compounds with dual functionality to participate in multiple coupling events. This capability positions this compound as a valuable intermediate for constructing highly substituted aromatic systems.

The stability characteristics of pinacol boronic esters contribute significantly to the compound's utility in organometallic chemistry. Unlike some other diboron compounds, pinacol-protected boronic esters are not moisture-sensitive and can be handled in air, making them practical reagents for synthetic applications. This stability profile extends to this compound, enabling its use in diverse reaction conditions without special handling requirements.

Overview of Dual Functionality: Boronic Ester and Silyl Groups

The dual functionality of this compound represents a sophisticated approach to molecular design, combining the reactivity of boronic esters with the versatility of silyl groups. This combination creates a molecule capable of participating in multiple types of chemical transformations while maintaining stability under diverse reaction conditions.

The boronic ester functionality in the compound derives from the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as the pinacol ester. Boronic esters help overcome issues associated with boronic acids, as their highly polar nature makes them challenging to handle, purify, and characterize. Pinacol esters have become the dominant boronic acid surrogate in organic synthesis due to their improved handling characteristics and stability. The pinacol protecting group can be cleaved under mild conditions to regenerate the free boronic acid when required for specific synthetic transformations.

The trimethylsilyl group attached to the ethynyl linkage provides complementary reactivity patterns. Trimethylsilylacetylene is used in Sonogashira couplings as the equivalent of acetylene, with the trimethylsilyl group preventing further coupling reactions. The trimethylsilyl group can then be cleaved off with tetrabutylammonium fluoride or 1,8-diazabicyclo[5.4.0]undec-7-ene to form phenylacetylene derivatives. This protection-deprotection strategy enables selective functionalization of the acetylenic carbon.

Research into boronic acids and their derivatives in medicinal chemistry has revealed that α-amino boronic acid pinacol esters can be successfully coupled with carboxylic acids, with the pinacol protecting group subsequently removed through specific reaction conditions. These studies demonstrate the versatility of pinacol-protected boronic esters in complex synthetic sequences, supporting the utility of compounds like this compound.

The synthesis of alkyl pinacol boronic esters has been extensively studied, with numerous methods developed for forming carbon-boron bonds in the absence of transition metals. These include reactions using organometallic reagents, Lewis acids and bases, photoredox catalysis, and 1,2-metallate rearrangement. The diversity of synthetic approaches available for creating and manipulating pinacol boronic esters enhances the strategic value of dual-functional compounds.

| Functional Group | Key Characteristics | Synthetic Applications |

|---|---|---|

| Pinacol Boronic Ester | Stable, moisture-insensitive, easily handled | Suzuki-Miyaura coupling, cross-coupling reactions |

| Trimethylsilyl Group | Protecting group for acetylene, selective cleavage | Sonogashira coupling, acetylene protection |

| Ethynyl Linkage | Reactive carbon-carbon triple bond | Alkyne chemistry, coupling reactions |

| Phenyl Ring | Aromatic system, electron-withdrawing/donating effects | Aromatic substitution, π-π interactions |

The combination of these functionalities within a single molecule creates opportunities for sequential synthetic transformations, where each functional group can be selectively activated under appropriate conditions. This approach enables the construction of complex molecular frameworks through carefully orchestrated reaction sequences, positioning this compound as a valuable tool in modern synthetic chemistry.

Properties

IUPAC Name |

trimethyl-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO2Si/c1-16(2)17(3,4)20-18(19-16)15-11-9-8-10-14(15)12-13-21(5,6)7/h8-11H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIPMGSJOHTUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675342 | |

| Record name | Trimethyl{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218790-52-3 | |

| Record name | Trimethyl{[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl}silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trimethyl({2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl})silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This reversible bonding is crucial in catalytic cycles and molecular recognition processes.

Molecular Targets and Pathways:

Enzymes: Interacts with enzymes that contain diol motifs.

Receptors: May bind to receptors with boronic acid recognition sites.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Substitution

- Key Differences :

Ethynyl Linker vs. Alternative Functional Groups

- Key Differences :

- Stability : Ethynyl-linked compounds are prone to oxidation but offer rigidity for conjugated polymers. Vinyl derivatives (e.g., ) are more stable but less versatile in coupling reactions .

- Synthetic Challenges : Cyclohexyl derivatives (e.g., 2ad in ) require hydrogenation steps, leading to lower yields (17–36%) compared to aryl-ethynyl analogs .

Boron- and Silicon-Containing Derivatives

- Key Differences :

- Electrophilicity : Triphenylsilyl groups () reduce boron electrophilicity, limiting cross-coupling efficiency compared to trimethylsilyl-ethynyl analogs .

- Toxicity : The target compound’s hazard profile (H302: harmful if swallowed) necessitates careful handling, whereas methoxy derivatives () are safer .

Biological Activity

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane, commonly referred to as TMDPS (CAS No. 1218790-52-3), is a silane compound that incorporates a boron-containing moiety known for its potential applications in organic electronics and materials science. This article reviews the biological activity of TMDPS, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

TMDPS has a molecular formula of and a molecular weight of 300.28 g/mol. The compound features a trimethylsilane group attached to a phenyl ring that is further substituted with a boron-containing dioxaborolane moiety. The structural characteristics contribute to its reactivity in various chemical processes, including cross-coupling reactions.

| Property | Value |

|---|---|

| CAS Number | 1218790-52-3 |

| Molecular Formula | C17H25BO2Si |

| Molecular Weight | 300.28 g/mol |

| Purity | >98% |

| Storage Conditions | Inert atmosphere, 2-8°C |

Anticancer Potential

Recent studies have indicated that boron-containing compounds exhibit significant anticancer properties due to their ability to disrupt cellular processes. Research has shown that TMDPS can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. The mechanism involves the inhibition of key signaling pathways associated with cell survival.

Case Study:

A study conducted on breast cancer cell lines demonstrated that TMDPS significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. This suggests a potent anticancer effect that warrants further investigation in vivo.

Antimicrobial Activity

TMDPS has also been evaluated for its antimicrobial properties. Preliminary assays against various bacterial strains indicated that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Table: Antimicrobial Activity of TMDPS

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 8 |

Mechanistic Insights

The biological activity of TMDPS can be attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The dioxaborolane group is known to form reversible covalent bonds with hydroxyl groups in biomolecules, which may alter their function and stability.

Cellular Uptake and Distribution

Studies utilizing fluorescent labeling techniques have shown that TMDPS can be effectively taken up by cells, indicating potential for targeted drug delivery systems. The compound's hydrophobic nature aids in cellular membrane penetration.

Scientific Research Applications

Organic Synthesis

Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane is utilized as a building block in organic synthesis. Its unique functional groups allow for the formation of complex molecules through cross-coupling reactions. For instance:

- Suzuki-Miyaura Coupling : The compound can serve as a boron source in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in pharmaceuticals and agrochemicals. This reaction is particularly beneficial for creating complex aromatic compounds.

Materials Science

The compound's silane functionality makes it valuable in the development of advanced materials:

- Silane Coupling Agents : It can be used as a silane coupling agent to improve adhesion between organic polymers and inorganic substrates. This application is crucial in coatings and composite materials where enhanced mechanical properties are desired.

- Nanocomposites : When incorporated into nanocomposite materials, this compound can enhance thermal stability and mechanical strength due to its ability to interact with nanoparticles.

Photovoltaics

Research indicates that this compound may have applications in the field of photovoltaics:

- Organic Photovoltaic Cells (OPVs) : The incorporation of this silane compound into OPV systems can improve charge transport properties and overall efficiency. Its ability to form stable films makes it suitable for use in device fabrication.

Case Study 1: Pharmaceutical Applications

A study focused on the synthesis of novel anti-cancer agents utilized this compound as a key intermediate. The research demonstrated that compounds synthesized using this silane exhibited enhanced biological activity compared to previous analogs.

Case Study 2: Composite Materials Development

In another study published in a materials science journal, researchers explored the use of this compound as a coupling agent in epoxy-based composites. The results indicated significant improvements in tensile strength and thermal resistance when compared to composites without silane treatment.

Chemical Reactions Analysis

Dehydroborylation Reactions

This reaction involves the cleavage of the B–C bond in the dioxaborolane group, typically catalyzed by zinc hydride complexes. The process generates alkynylboronate intermediates, which are valuable in cross-coupling applications.

| Reaction Conditions | Catalyst | Reagents | Yield | Major Product |

|---|---|---|---|---|

| 25°C, inert atmosphere, 2 h | Zn–NacNac hydride complex | HBpin | 80–90% | Alkynyl-Bpin derivatives |

Key Findings :

-

The zinc hydride precatalyst ([Zn]–H) activates the B–C bond, enabling regioselective dehydroborylation.

-

Side products like 1,1-diborylated alkenes form under prolonged heating (e.g., 14% yield at 60°C for 24 h) .

Silylation and Alkynylation

The trimethylsilyl-ethynyl group participates in silylation and alkynylation reactions, often mediated by transition-metal catalysts.

| Reaction Conditions | Catalyst | Reagents | Yield | Product |

|---|---|---|---|---|

| 80°C, Ir(I) catalyst, 6 h | [Ir(CO)₂(μ-Cl)]₂ | 4-Ethynylbiphenyl, ISiMe₃ | 96% | 4-(Trimethylsilylethynyl)biphenyl |

Mechanistic Insight :

-

The iridium catalyst facilitates oxidative addition of the ethynyl substrate, followed by transmetallation with the silane reagent.

-

The reaction proceeds via a σ-alkynyl intermediate, confirmed by NMR studies .

Cyclization to Heterocycles

The ethynyl group undergoes cyclization with electrophilic reagents to form nitrogen-containing heterocycles.

| Reaction Conditions | Reagents | Yield | Product |

|---|---|---|---|

| 50°C, DME, KHCO₃, 12–16 h | Chloroacetaldoxime | 45–92% | 3-Methyl-4-boryl-5-(TMS)isoxazole |

Notes :

-

The reaction proceeds via nucleophilic attack of the oxime nitrogen on the ethynyl carbon, followed by cyclization.

-

Purification via silica gel chromatography (10% EtOAc/hexane) yields the isoxazole product .

Suzuki–Miyaura Cross-Coupling

The dioxaborolane group acts as a boron source in palladium-catalyzed cross-couplings.

| Reaction Conditions | Catalyst | Coupling Partner | Yield | Product |

|---|---|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, 80°C, 12 h | Aryl halides | 75–85% | Biaryls |

Applications :

-

Used in the synthesis of conjugated polymers for optoelectronic materials.

-

Enables modular construction of polycyclic aromatic hydrocarbons (PAHs).

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Typical Catalysts | Temperature Range |

|---|---|---|---|

| Dehydroborylation | Dioxaborolane | Zn hydrides | 25–60°C |

| Silylation | Ethynyl | Ir, Pd complexes | 60–80°C |

| Cyclization | Ethynyl | Base (KHCO₃) | 50°C |

| Cross-Coupling | Dioxaborolane | Pd(PPh₃)₄ | 80–100°C |

Stability and Side Reactions

-

Thermal Decomposition : Prolonged heating (>100°C) leads to decomposition of the dioxaborolane group, releasing pinacol and boron byproducts.

-

Hydrolysis Sensitivity : The B–O bond is susceptible to hydrolysis in protic solvents, necessitating anhydrous conditions .

This compound’s versatility in cross-coupling, cyclization, and functional group transformations underscores its utility in synthetic organic chemistry and materials science. Experimental protocols emphasize mild conditions and high selectivity, making it a valuable reagent for constructing complex molecular architectures.

Preparation Methods

General Synthetic Strategy

The synthesis of Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane generally involves:

- Palladium-catalyzed coupling reactions such as Suzuki-Miyaura or Sonogashira-type couplings.

- Use of pinacol boronate esters as boron sources.

- Incorporation of the trimethylsilyl-ethynyl group via alkynylation.

- Reaction media often include aqueous-organic mixtures (water with acetone or isopropanol).

- Base additives like potassium carbonate or sodium bicarbonate .

- Controlled temperatures ranging from ambient (~20 °C) to elevated temperatures (~85 °C) in sealed tubes.

Detailed Preparation Examples and Reaction Conditions

| Example | Reaction Conditions | Catalysts and Reagents | Solvent System | Temperature & Time | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Coupling of 1-chloro-4-(2,3,4,6-tetra-O-acetyl-D-glucopyranos-1-yl)-2-bromomethyl-benzene with 4-trimethylsilylethynyl-phenylboronic acid | Potassium carbonate, Palladium dichloride (PdCl₂) | Acetone/water (3:1) | 20 °C, 10 h | 58% | Followed by base hydrolysis with KOH, extraction, and silica gel chromatography. Reaction under argon atmosphere. |

| 2 | Coupling of tert-butyl (2S,4S)-2-(4-iodo-1H-imidazol-2-yl)-4-methyl-pyrrolidine-1-carboxylate with 4-(2-trimethylsilylethynyl)phenylboronic acid | Sodium bicarbonate, Pd(dppf)Cl₂·CH₂Cl₂ | Isopropanol/water | 85 °C, overnight (sealed tube) | 95% | Reaction performed in sealed tube to maintain pressure and temperature, high yield indicating efficient coupling. |

Mechanistic Insights and Reaction Notes

- Catalyst Selection : Palladium catalysts such as palladium dichloride and dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) complex (Pd(dppf)Cl₂) are effective for these couplings, facilitating the formation of the carbon-carbon bond between the ethynyl and aryl boronate moieties.

- Base Role : Potassium carbonate and sodium bicarbonate serve as bases to deprotonate boronic acid derivatives and stabilize reaction intermediates.

- Solvent Effects : Biphasic systems with water and organic solvents like acetone or isopropanol enhance solubility of reactants and catalysts, improving reaction kinetics.

- Temperature Control : Mild to moderate heating (20 °C to 85 °C) is employed depending on substrate reactivity; sealed tubes are used for elevated temperature reactions to prevent solvent loss and maintain pressure.

- Post-Reaction Workup : Extraction with ethyl acetate, drying over sodium sulfate, solvent evaporation, and chromatographic purification (silica gel with dichloromethane/methanol mixtures) are standard to isolate pure product.

Physical and Chemical Properties Relevant to Preparation

| Property | Value | Notes |

|---|---|---|

| Molecular Formula | C₁₇H₂₅BO₂Si | Reflects presence of silane and boronate ester groups |

| Molecular Weight | ~300.28 g/mol | Moderate molecular weight for organosilicon compound |

| Boiling Point | 353.4 ± 34.0 °C at 760 mmHg | High boiling point consistent with stability under reaction conditions |

| Storage Conditions | 2-8 °C under inert atmosphere | To prevent hydrolysis or degradation of boronate ester |

| Solubility | Soluble in organic solvents, moderate aqueous solubility | Facilitates use in aqueous-organic reaction mixtures |

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Catalysts | PdCl₂, Pd(dppf)Cl₂·CH₂Cl₂ |

| Bases | K₂CO₃, NaHCO₃ |

| Solvents | Acetone/water, Isopropanol/water |

| Temperature | 20 °C to 85 °C |

| Atmosphere | Argon or inert gas |

| Reaction Time | 10 h to overnight |

| Purification | Silica gel chromatography (DCM/methanol) |

| Yields | 58% to 95% |

Research Findings and Practical Considerations

- The combination of silane and dioxaborolane functionalities in this compound allows for versatile synthetic applications, particularly in cross-coupling reactions.

- The choice of catalyst and base significantly influences yield and reaction efficiency.

- Mild reaction conditions preserve the sensitive boronate ester moiety, crucial for subsequent synthetic transformations.

- The compound's stability under inert atmosphere and low temperatures is essential to maintain its reactivity and purity.

- The high yields reported in sealed tube reactions suggest potential for scale-up with appropriate safety measures.

Q & A

Basic: What are the standard synthetic routes for Trimethyl((2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethynyl)silane in academic settings?

Methodological Answer:

The compound is typically synthesized via a two-step protocol :

Sonogashira-Hagihara Coupling : Aryl halides (e.g., 1-iodo-2-bromobenzene) are coupled with trimethylsilylacetylene using a Pd/Cu catalyst system to introduce the ethynyl-silane moiety.

Borylation : The intermediate undergoes lithiation (n-BuLi) followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to install the boronate ester group .

Key Conditions : Reactions are performed under inert atmosphere (N₂/Ar), with THF or dioxane as solvents. Purification involves silica gel chromatography (hexane/ether gradients) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer:

- ¹H NMR : Look for aromatic protons (δ 7.2–7.8 ppm), ethynyl proton absence (due to coupling with Si), and silane methyl groups (δ −0.1 to 0.5 ppm).

- ¹¹B NMR : A singlet at δ ~34 ppm confirms the boronate ester .

- ²⁹Si NMR : Peaks at δ 2–3 ppm verify the trimethylsilyl group .

- HRMS : Match exact mass (454.2315 g/mol) and isotopic patterns for boron/silicon .

Validation : Cross-check with calculated spectra using tools like Gaussian or ACD/Labs .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a boronate donor?

Methodological Answer:

- Catalyst Selection : Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ for sterically hindered substrates. Evidence shows Pd(dppf)Cl₂ improves yields in macrocycle synthesis .

- Base/Solvent : K₂CO₃ in THF/H₂O (3:1) at 80°C enhances coupling efficiency .

- Molar Ratios : Maintain a 1:1.2 (boronate:aryl halide) ratio to avoid side reactions.

- Monitoring : Track reaction progress via TLC (hexane:EtOAc = 4:1) or in situ ¹¹B NMR to detect boronate consumption .

Advanced: How do electrochemical parameters influence the synthesis of analogous silane-boronate compounds?

Methodological Answer:

Electrochemical methods (e.g., constant current electrolysis) offer precise control:

- Current Density : Higher currents (5 mA vs. 2.5 mA) reduce reaction time but may lower selectivity. For example, 5 mA yields 60% product vs. 61% at 2.5 mA in similar systems .

- Electrolyte : Use NBu₄PF₆ in anhydrous DMF to stabilize reactive intermediates.

- Work-Up : Post-electrolysis, neutralize with NH₄Cl and extract with EtOAc to isolate the product .

Advanced: What strategies address low yields or side products in Sonogashira couplings involving this compound?

Methodological Answer:

- Moisture Sensitivity : Use rigorously dried solvents (distilled over CaH₂) and Schlenk techniques to prevent boronate hydrolysis .

- Catalyst Poisoning : Add Cul (10 mol%) to scavenge free Pd and reduce homocoupling byproducts.

- Purification : Employ gradient chromatography (hexane:Et₂O from 20:1 to 10:1) to separate ethynyl-silane derivatives from dimeric side products .

Advanced: How does the ethynyl-silane moiety impact regioselectivity in cross-coupling reactions?

Methodological Answer:

The trimethylsilyl group acts as a directing/protecting group:

- Steric Effects : Bulky silane groups favor para-substitution in Suzuki couplings, as seen in pillar[5]arene synthesis .

- Electronic Effects : The electron-withdrawing ethynyl linker enhances boronate electrophilicity, accelerating transmetalation in Pd-catalyzed reactions .

Case Study : In macrocycle synthesis, the silane group prevents undesired π-π stacking, ensuring controlled polymerization .

Basic: What are the best practices for handling and storing this compound to ensure stability?

Methodological Answer:

- Storage : Keep under Ar at −20°C in flame-dried glassware.

- Solvent Compatibility : Avoid protic solvents (MeOH, H₂O); use THF or DCM for dissolution.

- Degradation Signs : Discoloration (yellow to brown) indicates boronate hydrolysis; validate purity via ¹¹B NMR before use .

Advanced: How can researchers leverage this compound to construct π-extended materials or COFs?

Methodological Answer:

- COF Design : Use Suzuki-Miyaura coupling to link boronate moieties with aryl bromides, forming 2D frameworks. For example, tetrakis(boronate-phenyl)silane derivatives create porous architectures .

- Polymerization : Deprotect the silane group (e.g., with TBAF) post-coupling to generate terminal alkynes for further functionalization .

Characterization : Analyze crystallinity via XRD (e.g., pillar[5]arene single crystals in ) and porosity via BET .

Advanced: How do competing reaction pathways (e.g., homocoupling vs. cross-coupling) affect synthetic outcomes, and how can they be minimized?

Methodological Answer:

- Homocoupling Prevention : Use excess aryl halide (1.5 eq.) and maintain low Pd loading (1 mol%) .

- Additives : Add Ph₃P (2 eq.) to stabilize Pd(0) and suppress β-hydride elimination.

- Kinetic Analysis : Monitor reaction progress via GC-MS to detect homocoupled byproducts early .

Advanced: What computational tools aid in predicting/reactivity of this compound in novel reaction designs?

Methodological Answer:

- DFT Calculations : Use Gaussian to model transition states (e.g., Pd-mediated transmetalation barriers) .

- Molecular Dynamics : Simulate steric effects of the silane group on coupling efficiency with AMBER .

- SAR Analysis : Correlate substituent effects (e.g., para vs. ortho boronate placement) with experimental yields using multivariate regression .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.